molecular formula C8H7BrO3 B042375 2-Bromo-4-hydroxy-5-methoxybenzaldehyde CAS No. 60632-40-8

2-Bromo-4-hydroxy-5-methoxybenzaldehyde

Cat. No. B042375
CAS RN: 60632-40-8
M. Wt: 231.04 g/mol
InChI Key: FVNRNBGSHCWQPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-hydroxy methoxy benzaldehydes typically involves bromination and hydrolysis processes. For example, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a related compound, was achieved through a sequence of bromination, hydrolysis, cyanidation, methoxylation, and esterification, starting from 4-bromo-2-fluorotoluene, with an overall yield of about 47% and a purity of 99.8% (by GC) (Chen Bing-he, 2008). This method highlights the potential pathways that could be adapted for the synthesis of 2-Bromo-4-hydroxy-5-methoxybenzaldehyde, focusing on the strategic introduction of bromo, hydroxy, and methoxy groups into the benzaldehyde framework.

Molecular Structure Analysis

Molecular structure analysis of similar bromo-substituted hydroxy benzaldehydes reveals significant insights into their geometry and conformation. A study on a new polymorph of 2-bromo-5-hydroxy­benz­aldehyde demonstrated that hydrogen bonds play a crucial role in defining the molecular structure, where the Br atom deviates significantly from the plane of the benzene ring, indicating potential similarities in the structure of 2-Bromo-4-hydroxy-5-methoxybenzaldehyde (M. Silva et al., 2004).

Chemical Reactions and Properties

Bromo-substituted hydroxy benzaldehydes undergo various chemical reactions, showcasing their reactivity and functional group transformations. For instance, reactions involving 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes, catalyzed by a rhodium-based system, produce 2-alkenoylphenols, indicating the versatility of these compounds in organic synthesis (Ken Kokubo et al., 1999). Such reactivity patterns are expected to be observed in 2-Bromo-4-hydroxy-5-methoxybenzaldehyde, providing a foundation for its involvement in diverse chemical transformations.

Physical Properties Analysis

The physical properties of brominated hydroxy benzaldehydes, such as melting points, boiling points, and solubility, are influenced by the presence of bromo, hydroxy, and methoxy groups. Spectroscopic studies, including FT-IR and FT-Raman, offer detailed insights into the vibrational modes and structural conformations of similar compounds, like 5-bromo-2-methoxybenzaldehyde, which can be correlated to predict the physical characteristics of 2-Bromo-4-hydroxy-5-methoxybenzaldehyde (V. Balachandran et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-Bromo-4-hydroxy-5-methoxybenzaldehyde can be deduced from studies on related compounds. These properties include reactivity towards nucleophilic substitutions, potential for forming Schiff bases, and involvement in condensation reactions. For instance, the formation of Schiff bases from hydroxybenzaldehydes and their antiaflatoxigenic and antimicrobial activities highlight the chemical utility of such structures (Nanishankar V. Harohally et al., 2017).

Scientific Research Applications

  • Synthesis of Benzothiophenes and Benzisothiazoles : A study by Rahman and Scrowston (1983) illustrates a method for synthesizing benzo[b]thiophene and 1,2-benzisothiazole from 2-hydroxy-3-methoxybenzaldehyde, an intermediate crucial in synthesizing cyclohexanediones (Rahman & Scrowston, 1983).

  • Polymorph of 2-Bromo-5-hydroxybenzaldehyde : A 2004 study by Silva et al. identified a new polymorph of 2-bromo-5-hydroxybenzaldehyde, highlighting unique structural features (Silva et al., 2004).

  • Synthesis of Methyl 4-Bromo-2-methoxybenzoate : In 2008, Chen Bing-he demonstrated the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene (Chen Bing-he, 2008).

  • Bromination of 3-Hydroxybenzaldehyde : Otterlo et al. (2004) explored the bromination of 3-hydroxybenzaldehyde, leading to the production of 2-bromo-3-hydroxybenzaldehyde (Otterlo et al., 2004).

  • Hydrolysis of 2-Bromo-4-dibromomethylphenol : A study by Mare and Newman (1984) presented the hydrolysis of 2-bromo-4-dibromomethylphenol, resulting in 3-bromo-4-hydroxybenzaldehyde (Mare & Newman, 1984).

  • Synthesis of Benzo[c]phenanthrene and Benzo[g]chrysene : Kumar (1997) demonstrated the synthesis of these compounds, key intermediates for carcinogenic metabolites (Kumar, 1997).

  • Preparation of Alkoxy Methoxybenzaldehydes : Katritzky et al. (2000) explored the preparation of 2-alkoxy-5-methoxybenzaldehydes, contributing to novel compound synthesis (Katritzky et al., 2000).

  • Synthesis and Antioxidant Activity of Chalcone Derivatives : A 2022 study by Rijal et al. synthesized chalcone derivatives from halogenated vanillin, showing significant antioxidant activity (Rijal et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

properties

IUPAC Name

2-bromo-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNRNBGSHCWQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209441
Record name Vanillin, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-hydroxy-5-methoxybenzaldehyde

CAS RN

60632-40-8
Record name Vanillin, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060632408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanillin, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-4-HYDROXY-5-METHOXY-BENZALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
YL Dong, C Li, XF Meng, X Zhou, JJ Ma - Journal of Structural Chemistry, 2015 - Springer
… The compounds were readily prepared by the reaction of equimolar quantities of 2-bromo4-hydroxy-5-methoxybenzaldehyde with p-tolylamine and 3-bromo-2-hydroxybenzaldehyde …
Number of citations: 2 link.springer.com
WS Barrow - 2013 - corescholar.libraries.wright.edu
… Imidazole (3.872 g, 56.8 mmol) and TIPSCl (3.096 g, 16.2 mmol) were added to a stirred solution of 2-bromo-4-hydroxy-5-methoxybenzaldehyde (BV) 10 (3.750 g, 16.2 mmol) in dry …
Number of citations: 1 corescholar.libraries.wright.edu
J Morey - Journal of Chemical Education, 1988 - ACS Publications
The long-lived, stable radical described in this article can be prepared and stored for several months and therefore is an excellent basis for a series of experiments that the author …
Number of citations: 2 pubs.acs.org
NE Hunter - 2010 - rave.ohiolink.edu
Haplomyrtin, a 1-aryl-2, 3-naphthalide lignan obtained from Turkish Haplophyllum myrtifolium and Haplophyllum telephioides offers a number of synthetic challenges with the …
Number of citations: 2 rave.ohiolink.edu
HT McKone, TE Chambers - Journal of Chemical Education, 1988 - ACS Publications
… 2-Bromo-4-hydroxy-5-methoxybenzaldehyde ( 6) …
Number of citations: 7 pubs.acs.org
AGM Al-Labadi - 2006 - ub01.uni-tuebingen.de
The objective of this study was to investigate the nucleophilic aromatic substitution using [18F]fluoride as nucleophile. Therefore, structures ranging from simple monosubstituted …
Number of citations: 1 ub01.uni-tuebingen.de
K Yasamut, J Jongcharoenkamol, S Ruchirawat… - Tetrahedron, 2016 - Elsevier
… To a stirred solution of 2-bromo-4-hydroxy-5-methoxybenzaldehyde (0.30 g, 1.30 mmol) in CH 2 Cl 2 (13 mL) at room temperature was added acetic anhydride (0.25 mL, 2.60 mmol), …
Number of citations: 9 www.sciencedirect.com
CH Jin, KY Jun, E Lee, S Kim, Y Kwon, K Kim… - Bioorganic & Medicinal …, 2014 - Elsevier
… A reaction mixture of ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate (2) (0.62 g, 2.12 mmol), 2-bromo-4-hydroxy-5-methoxybenzaldehyde (0.49 g…
Number of citations: 19 www.sciencedirect.com
Y Gruchlik - 1998 - researchportal.murdoch.edu.au
Many natural products possessing the 3, 4-dihydro-1H-naphtho [2, 3-c] pyran ring system occur as 5, 10-quinones. Owing to their significant biological activity as antibiotics or potential …
Number of citations: 3 researchportal.murdoch.edu.au
A Samadi, E Soriano, J Revuelta, C Valderas… - Bioorganic & medicinal …, 2011 - Elsevier
… Following the general procedure (method A), reaction of of 2-bromo-4-hydroxy-5-methoxybenzaldehyde (5) 14 (0.044 g, 0.19 mmol), dry Na 2 SO 4 (0.077 g, 0.54 mmol), triethylamine (…
Number of citations: 48 www.sciencedirect.com

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